molecular formula C12H18ClNS B1432880 3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1824057-50-2

3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1432880
CAS RN: 1824057-50-2
M. Wt: 243.8 g/mol
InChI Key: UQUFXSCIKFGPMV-UHFFFAOYSA-N
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Description

“3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride” is a compound that contains a thiophene unit, which is a five-membered ring containing four carbon atoms and a sulfur atom . Thiophene derivatives are often used in various organic materials .


Synthesis Analysis

The synthesis of thiophene-based compounds involves various synthetic pathways . The synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane has been discussed in the literature .


Molecular Structure Analysis

The compound contains a thiophene unit and a bicyclo[3.2.1]octane unit . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Bicyclo[3.2.1]octane is a type of bicyclic compound .

Scientific Research Applications

3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride: Scientific Research Applications

Thermo Fisher Scientific - 8-Oxa-3-Azabicyclo[3.2.1]octane hydrochloride MilliporeSigma - SAFETY DATA SHEET RSC Publishing - 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications RSC Publishing - Expedient synthesis of bicyclo [3.2.1]octanes RSC Publishing - Highly efficient construction of an oxa-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeleton

Future Directions

Thiophene-based compounds have been identified as promising materials for various applications in optoelectronics, including organic light-emitting diodes, organic solar cells, organic field-effect transistors, and nonlinear optics . Therefore, “3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride”, as a thiophene-based compound, might also have potential applications in these areas.

properties

IUPAC Name

3-(thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS.ClH/c1-2-12-7-10(6-11(1)13-12)5-9-3-4-14-8-9;/h3-4,8,10-13H,1-2,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUFXSCIKFGPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CC3=CSC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride

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